molecular formula C12H18BrNO B12969561 1-(3-Bromo-5-methoxyphenyl)pentan-1-amine CAS No. 1391202-32-6

1-(3-Bromo-5-methoxyphenyl)pentan-1-amine

Katalognummer: B12969561
CAS-Nummer: 1391202-32-6
Molekulargewicht: 272.18 g/mol
InChI-Schlüssel: MGXMEMSOIPLMQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-5-methoxyphenyl)pentan-1-amine is an organic compound with the molecular formula C12H18BrNO It is characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methoxyphenyl)pentan-1-amine typically involves the bromination of 3-methoxyphenylpentan-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-5-methoxyphenyl)pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-5-methoxyphenyl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the phenyl ring play a crucial role in modulating the compound’s binding affinity and activity. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Vergleich Mit ähnlichen Verbindungen

1-(3-Bromo-5-methoxyphenyl)pentan-1-amine can be compared with other similar compounds, such as:

    1-(3-Chloro-5-methoxyphenyl)pentan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromo-5-hydroxyphenyl)pentan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(3-Bromo-5-methoxyphenyl)butan-1-amine: Similar structure but with a shorter butan-1-amine chain.

The uniqueness of this compound lies in its specific combination of functional groups and chain length, which can influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

1391202-32-6

Molekularformel

C12H18BrNO

Molekulargewicht

272.18 g/mol

IUPAC-Name

1-(3-bromo-5-methoxyphenyl)pentan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-3-4-5-12(14)9-6-10(13)8-11(7-9)15-2/h6-8,12H,3-5,14H2,1-2H3

InChI-Schlüssel

MGXMEMSOIPLMQS-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C1=CC(=CC(=C1)Br)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.